molecular formula C14H20O5S B1223729 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside CAS No. 800376-82-3

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

Cat. No. B1223729
M. Wt: 300.37 g/mol
InChI Key: ZNAMMSOYKPMPGC-HTOAHKCRSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside and related compounds involves several key steps, including the condensation of acetylated galactopyranosyl bromides with aglycone alcohols. For instance, the synthesis of a plant hormone-related compound was achieved through the condensation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with 2-phenylethanol, yielding a mixture of 2-phenylethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside and its isomers (Tomić et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside, has been determined using X-ray crystallography, revealing specific crystal systems and space groups. These studies contribute to the understanding of the three-dimensional arrangement of atoms within these molecules and their stereochemical relationships (Srikrishnan & An, 1988).

Chemical Reactions and Properties

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside acts as a potent inhibitor of beta-galactosidase, an enzyme that breaks down galactosides. Its synthesis involves the radioiodination of the phenyl ring, demonstrating its potential for noninvasive imaging of gene expression (Choi et al., 2003).

Physical Properties Analysis

The physical properties of thio-galactosides and related compounds are essential for understanding their behavior in various conditions. For example, the crystal structure of isopropyl 1-thio-beta-D-galactopyranoside monohydrate provides insights into its density, molecular packing, and phase transitions, contributing to the knowledge of its stability and solubility (Matias & Jeffrey, 1986).

Chemical Properties Analysis

The reactivity of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside with enzymes and its inhibitory effects on beta-galactosidase highlight its chemical properties. The study of its reactions provides valuable information for the development of biochemical assays and the design of enzyme inhibitors (Choi et al., 2003).

Scientific Research Applications

Radioiodine Labeling for Imaging

A significant application of 2-phenylethyl 1-thio-beta-D-galactopyranoside (PETG) involves its use in radioiodine labeling for noninvasive imaging of LacZ gene expression. PETG was radioiodinated, enabling the introduction of radioiodine to the phenyl ring of PETG. This process involved converting the bromo group of PETG to a tributylstannyl group, followed by radioiododemetallation. The radioiodine-labeled PETG can be used as a prodrug for biological evaluation or hydrolyzed under basic conditions for further applications (Choi et al., 2003).

Ligand for Affinity Chromatography

2-Phenylethyl 1-thio-beta-D-galactopyranoside derivatives have been utilized as ligands in affinity chromatography. In one study, the synthesis of various galactopyranosides, including beta-phenyl-1-thio variants, led to the development of specific ligands for isolating serum amyloid P protein from human serum (Ziegler et al., 1992).

Beta-Galactosidase Activity Assay

PETG has applications in beta-galactosidase activity assays, a method integral to biological research. For instance, one study developed a beta-galactosidase activity assay method using a far-red-shifted fluorescent substrate, showcasing the versatility of PETG in bioassays (Gong et al., 2009).

Enantioselective Synthesis

PETG also plays a role in the enantioselective synthesis of compounds. In research focusing on beta-galactosidase from Aspergillus oryzae, PETG was used under low water conditions to achieve high enantioselectivity in the synthesis of (R)-(1-phenylethyl)-beta-D-galactopyranoside (Majumder et al., 2008).

Scent Formation in Flowers

In the field of botany, PETG-related compounds were identified in Rosa damascena flowers, suggesting a potential role in scent formation. This research highlights the ecological and biochemical significance of such compounds in natural systems (Watanabe et al., 2001).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMMSOYKPMPGC-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
F Wen, R Celoy, I Price, JJ Ebolo, MC Hawes - Plant and soil, 2008 - Springer
… A specific inhibitor of β-galactosidase, 2-phenylethyl 1-thio-beta-d-galactopyranoside (PETG) (Sigma Aldrich, St. Louis, MO, USA), was used according to the manufacturers instructions. …
Number of citations: 16 link.springer.com
KH Lee, SS Byun, JH Choi, JY Paik, YS Choe… - European Journal of …, 2004 - Springer
There has recently been increasing interest in the development of radioprobes that specifically target proteins transcribed from expression of reporter genes of interest. The purpose of …
Number of citations: 26 link.springer.com
G Curlango-Rivera, DV Duclos, JJ Ebolo, MC Hawes - Plant and Soil, 2010 - Springer
… These included caffeine, colchicine, 2-phenylethyl 1-thio-beta-D-galactopyranoside (PETG) (Diagnostic Chemicals Ltd., Oxford CT USA), saccharide lactone (SL); 2,3,5-triiodobenzoic …
Number of citations: 33 link.springer.com
ME Van Dort, KC Lee, CA Hamilton… - Molecular …, 2008 - journals.sagepub.com
The synthesis and investigation of 5-[ 125 I]iodoindol-3-yl-β-d-galactopyranoside ([ 125 I]IBDG) as a radioligand for single-photon emission computed tomography (SPECT) imaging of β-…
Number of citations: 32 journals.sagepub.com
YC Ku, PH Lin, CY Huang, CW Lee, CH Yu, SC Chen… - Dyes and …, 2023 - Elsevier
… The β-Gal competitive inhibitor, called 2-phenylethyl 1-thio-beta-d-galactopyranoside (PETG) [37,38], was purchased from Biosynth Carbosynth (#EP03215). The optical properties of …
Number of citations: 3 www.sciencedirect.com
A Bartesaghi, C Aguerrebere, V Falconieri, S Banerjee… - Structure, 2018 - cell.com
… Coordinates of one beta-galactosidase protomer with 2 sodium ions, 2 magnesium ions and a 2-phenylethyl 1-thio-beta-D-galactopyranoside extracted from the 2.2 Aresolution …
Number of citations: 128 www.cell.com
N Giri, J Cheng - bioRxiv, 2022 - biorxiv.org
… [4] target with atomic resolution of 1.9 Angstrom (Å) contains protein Beta-galactosidase, magnesium ion, sodium ion, water and 2-phenylethyl 1-thio-beta-D-galactopyranoside (PTQ) as …
Number of citations: 2 www.biorxiv.org
N Giri, J Cheng - Biomolecules, 2023 - mdpi.com
… [44] target with atomic resolution of 1.9 Angstrom (Å) contains protein Beta-galactosidase, magnesium ion, sodium ion, water and 2-phenylethyl 1-thio-beta-D-galactopyranoside (PTQ) …
Number of citations: 9 www.mdpi.com
CF Hryc, ML Baker - Biomolecules, 2022 - mdpi.com
… In EMD-7770, the density corresponding to the 2-phenylethyl 1-thio-beta-D-galactopyranoside (PTQ) molecule in the published structure (PDB ID: 6CVM) was localized in each of the …
Number of citations: 5 www.mdpi.com
BP Rempel, EW Price, CP Phenix - Molecular Imaging, 2017 - journals.sagepub.com
Hydrolytic enzymes are a large class of biological catalysts that play a vital role in a plethora of critical biochemical processes required to maintain human health. However, the …
Number of citations: 26 journals.sagepub.com

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